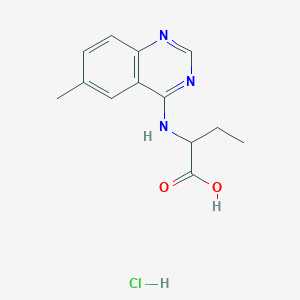

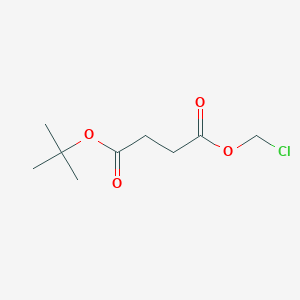

tert-Butyl (chloromethyl) succinate

Overview

Description

Synthesis Analysis

The synthesis of compounds related to tert-Butyl (chloromethyl) succinate involves various routes and reagents. For instance, the preparation of (chloromethyl)-tert-butyldimethylsilane is achieved through a series of reactions including intramolecular rearrangement and fluorination, followed by methylation with a Grignard reagent . Similarly, the synthesis of 1-tert-butyl-4-chloropiperidine is described through two efficient routes, one involving a chlorination reaction and the other through the addition of methylmagnesium chloride to a dimethyliminium salt . These methods could potentially be adapted for the synthesis of tert-Butyl (chloromethyl) succinate.

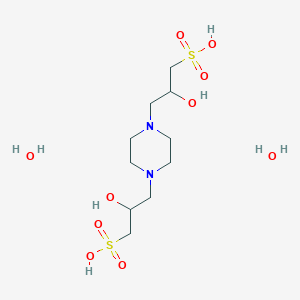

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups is often characterized by steric hindrance, which can influence reactivity and stability. For example, the tert-butyl group in tert-butyl hypofluorite is sterically crowded, yet the compound is capable of adding to olefins to form β-fluoro-tert-butoxy compounds . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined via single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These findings suggest that tert-Butyl (chloromethyl) succinate may also exhibit interesting structural features due to the presence of tert-butyl and chloromethyl groups.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and chloromethyl groups can be inferred from the reactions described in the papers. tert-Butyl hypofluorite, despite its steric hindrance, reacts with olefins, indicating that tert-butyl groups can participate in electrophilic addition reactions . The reaction of tert-butyllithium with succinic esters leads to various products, including ketoesters and cyclized products, demonstrating the reactivity of tert-butyl groups in nucleophilic addition reactions . The chloromethyl group in (chloromethyl)-tert-butyldimethylsilane undergoes intramolecular rearrangement and can be replaced by a methoxyl group without rearrangement . These reactions provide a basis for understanding the potential reactivity of tert-Butyl (chloromethyl) succinate in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and chloromethyl-containing compounds are influenced by their functional groups. The tert-butyl group is known for imparting hydrolytic stability to its derivatives, as seen in the case of tert.-butylpentafluorophenylmethylchlorosilane derivatives, which are stable towards hydrolysis under various conditions . The chloromethyl group, on the other hand, is reactive and can participate in further chemical transformations, as evidenced by the reactions of (chloromethyl)-tert-butyldimethylsilane . The physical properties such as melting and boiling points can also be affected by the presence of these groups, as seen in tert-butyl hypofluorite, which has a melting point around -94°C and an extrapolated boiling point of about +40°C . These properties are important for the practical handling and application of tert-Butyl (chloromethyl) succinate in a laboratory or industrial setting.

Scientific Research Applications

-

Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates

- Application Summary: This research focuses on a catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane. Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .

- Methods of Application: The method does not require high temperatures, transition metals, or strong acidic or basic catalysts, making it suitable for structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates .

- Results or Outcomes: The method achieved a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .

-

The tert-Butyl Group in Chemistry and Biology

- Application Summary: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

- Methods of Application: The specific methods of application are not detailed in the abstract, but the article suggests that the tert-butyl group has implications in biosynthetic and biodegradation pathways .

- Results or Outcomes: The outcomes of these applications are not specified in the abstract .

- Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds

- Application Summary: This research focuses on the non-directed catalytic hydroxylation of sterically congested primary C−H bonds. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

- Methods of Application: The method involves the use of an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

- Results or Outcomes: The method achieved site-selective and product chemoselective hydroxylation of the tert-butyl group with a broad reaction scope, delivering primary alcohols as largely dominant products in preparative yields . Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .

- Modulation of Supramolecular Structure by Stepwise Removal of tert-Butyl Groups

- Application Summary: This research focuses on the modulation of supramolecular structure by stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives on Ag (111). The tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces .

- Methods of Application: The method involves precisely controlling the removal amount of tert-butyl groups in tetraazaperopyrene derivatives by stepwise annealing on Ag (111). The evolution of supramolecular self-assembly was successfully realized .

- Results or Outcomes: The work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

Safety And Hazards

This compound is associated with several safety hazards. It has been classified under GHS05, indicating that it is corrosive . The compound’s hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

properties

IUPAC Name |

4-O-tert-butyl 1-O-(chloromethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO4/c1-9(2,3)14-8(12)5-4-7(11)13-6-10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHMWPBRDVLBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595289 | |

| Record name | tert-Butyl chloromethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (chloromethyl) succinate | |

CAS RN |

432037-43-9 | |

| Record name | tert-Butyl chloromethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.